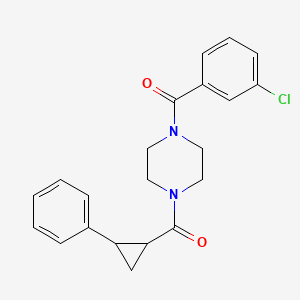

(4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

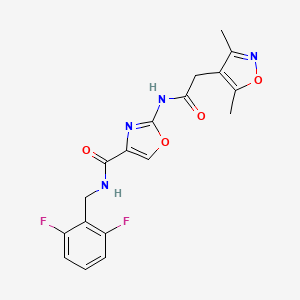

The compound “(4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a phenyl group and a cyclopropyl group, which are common in many organic compounds .

Scientific Research Applications

Antimicrobial Activity

The structural motif of piperazine is known to contribute to antimicrobial properties. Compounds similar to (4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone have been synthesized and shown to exhibit significant antibacterial and antifungal activities . These activities are often assessed through in vitro studies using various bacterial and fungal strains to determine the compound’s efficacy and potency.

Molecular Modeling and Drug Design

Piperazine derivatives are frequently used in molecular modeling to design new drugs with potential therapeutic applications. The compound could be used as a scaffold for developing new molecules with improved bioactivity. Docking studies with proteins such as oxidoreductase can help predict the interaction and binding affinity of these molecules, which is crucial in the drug design process .

Synthesis of Novel Organic Compounds

Piperazine serves as a versatile intermediate in the synthesis of a wide range of organic compounds, including amides, sulphonamides, azetidinones, and imidazolinones. These compounds have applications across various therapeutic areas such as antitumor, antifungal, antidepressant, and antiviral treatments .

Pharmacophore Development

The piperazine moiety within the compound can act as a pharmacophore, a part of a molecule responsible for its biological activity. This feature can be exploited to develop new compounds with targeted biological activities, such as dopamine and serotonin antagonists used in antipsychotic drugs .

Antibacterial Drug Discovery

The antibacterial properties of piperazine derivatives make them candidates for the development of new antibacterial drugs. Structurally modified derivatives of piperazine have been designed and synthesized, showing activity against bacteria like Bacillus subtilis and Staphylococcus aureus, which are common targets in antibacterial drug discovery .

Evaluation of Drug Likeness

The compound can be evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). This rule helps determine whether a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

properties

IUPAC Name |

[4-(3-chlorobenzoyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2/c22-17-8-4-7-16(13-17)20(25)23-9-11-24(12-10-23)21(26)19-14-18(19)15-5-2-1-3-6-15/h1-8,13,18-19H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSIHWUFXLHVRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2880613.png)

![N-(3-chloro-4-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2880614.png)

![Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2880615.png)

![4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2880617.png)

![3-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-oxo-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2880619.png)

![3-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2880624.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2880626.png)

![N-cyclohexyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2880631.png)

![4-Amino-N-{2-[(methylsulphonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2880633.png)